molecular formula C9H13NO3S B8613249 Benzenesulfonamide, N-(3-hydroxypropyl)- CAS No. 3351-94-8

Benzenesulfonamide, N-(3-hydroxypropyl)-

Cat. No.: B8613249
CAS No.: 3351-94-8
M. Wt: 215.27 g/mol
InChI Key: OFSROJXNRXUEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-(3-hydroxypropyl)- (CAS: Not explicitly provided; see related structures in ) is a sulfonamide derivative characterized by a benzenesulfonyl group linked to a 3-hydroxypropylamine moiety. Its molecular formula is C₉H₁₃NO₃S (average mass: ~215.27 g/mol) when unsubstituted, but variations exist depending on additional substituents. For example, the compound N-(3-hydroxypropyl)-3-[(methylsulfanyl)methyl]benzenesulfonamide () has the formula C₁₁H₁₇NO₃S₂ (mass: 275.38 g/mol), featuring a methylthio group at the benzene ring’s 3-position. The 3-hydroxypropyl chain enhances hydrophilicity, while substituents like halogens or sulfonamide modifications influence reactivity and biological activity .

Properties

CAS No.

3351-94-8

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-(3-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c11-8-4-7-10-14(12,13)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2

InChI Key

OFSROJXNRXUEDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-hydroxypropyl)- typically involves the reaction of benzenesulfonyl chloride with 3-aminopropanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of Benzenesulfonamide, N-(3-hydroxypropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(3-hydroxypropyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions

Major Products Formed

    Oxidation: Formation of N-(3-oxopropyl)benzenesulfonamide.

    Reduction: Formation of N-(3-aminopropyl)benzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Benzenesulfonamide, N-(3-hydroxypropyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a stabilizer in various formulations

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3-hydroxypropyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Key Substituents logP Solubility Biological Activity Reference
N-(3-Hydroxypropyl)benzenesulfonamide C₉H₁₃NO₃S -OH at propyl C3 ~0.6 Water-soluble Not reported
N-(2-Hydroxypropyl)benzenesulfonamide C₉H₁₃NO₃S -OH at propyl C2 0.6 Moderate Plasticizer, stabilizer
N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide C₁₆H₁₇ClFNO₄S -Cl, -F, -OCH₃ on benzene 3.2* Lipophilic Potential CNS activity
N-(3-Hydroxy-1-phenylpropyl)-4-methyl-benzenesulfonamide C₁₆H₁₉NO₃S -CH₃ on benzene, phenyl at C1 2.8* Organic solvents Antidiabetic (hypothetical)

Notes:

  • *logP values estimated based on structural analogs.
  • Hydroxypropyl positioning (C2 vs. C3) alters hydrogen-bonding capacity and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.